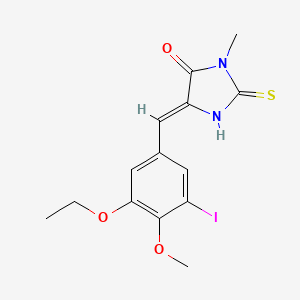![molecular formula C14H20N6O2 B4713096 1-isopropyl-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4713096.png)
1-isopropyl-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Vue d'ensemble
Description
The compound of interest is a derivative within the class of [1,2,4]triazino[3,4-f]purine compounds. These are heterocyclic compounds that have been explored for various biological activities and structural analyses due to their unique chemical framework. The specific compound mentioned does not directly appear in the available literature but falls within the broader class of triazinopurines, which are known for their versatility in drug development and chemical reactions.
Synthesis Analysis
The synthesis of related [1,2,4]triazino[3,4-f]purine compounds involves multi-step chemical reactions, starting from precursor molecules such as 7,8-diamino-1,3-dimethylxanthine. The synthesis process often includes reactions with alkylamines to produce alkylamino substituted derivatives, showcasing the compound's ability to undergo functionalization at multiple sites (Ueda et al., 1987).
Molecular Structure Analysis
The molecular structure of triazinopurine derivatives has been elucidated using techniques like X-ray crystallography, revealing the presence of a dihydropyridine ring among others. These structural analyses help in understanding the conformation and reactivity of the compounds (Shi et al., 2007).
Chemical Reactions and Properties
Triazinopurines undergo a variety of chemical reactions, including cyclodimerization and cycloaddition, leading to the formation of annulated triazine diones and dithiones. These reactions expand the chemical versatility and potential application of these compounds in different fields (Abdel-Rahman, 1993).
Physical Properties Analysis
The physical properties of triazinopurines, such as solubility, melting point, and stability, are crucial for their practical application. These properties are influenced by the compound's molecular structure and substituents, affecting their behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity, chemical stability, and interaction with other molecules, define the potential use of triazinopurines in medicinal chemistry and materials science. Their ability to participate in various chemical reactions makes them valuable scaffolds in the synthesis of novel compounds with potential therapeutic applications (Lim & Dolzhenko, 2014).
Propriétés
IUPAC Name |
3,4,7,9-tetramethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-7(2)20-13-15-11-10(19(13)9(4)8(3)16-20)12(21)18(6)14(22)17(11)5/h7,9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMJVUUULIYIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4713020.png)
![2-bromo-N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4713022.png)
![2-[(4-ethyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4713028.png)
![5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4713033.png)

![4-[6-(3-chlorophenoxy)hexyl]morpholine](/img/structure/B4713048.png)
![7,8-dimethoxy-1,3-diphenyl-5-(3-pyridinyl)-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4713068.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B4713074.png)

![1-ethyl-5-[(2-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4713085.png)

![ethyl 1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B4713097.png)
![2-[1-benzyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4713109.png)
![3-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B4713110.png)